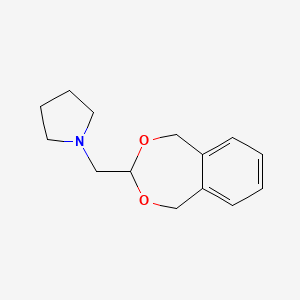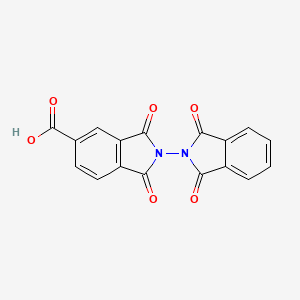
1-(1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of heterocyclic compounds similar to "1-(1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)pyrrolidine" involves regiospecific reactions and strategic use of precursors to achieve complex molecular architectures. For example, Alonso et al. (2020) describe the regiospecific synthesis of 3,5-dihydro-4H-pyrido[2,3-b][1,4]diazepin-4-ones, highlighting the importance of the reaction pathway and the role of intermediates in achieving the desired structural outcomes (Alonso et al., 2020). Similarly, Soldatova et al. (2008) discuss the synthesis of pyrrolidines and tetrahydro-1H-azepines from quaternary salts, emphasizing the versatility of these methods in synthesizing heterocyclic compounds (Soldatova et al., 2008).
Molecular Structure Analysis
The molecular structure of heterocyclic compounds is characterized by complex interactions and conformations. For instance, the study by Özdemir et al. (2015) on a heterocyclic compound provides insights into the structural (X-ray and DFT) and spectroscopic (FT-IR, NMR, UV-Vis, and Mass) characterization, offering a detailed understanding of the molecular geometry and electronic properties (Özdemir et al., 2015).
Chemical Reactions and Properties
Heterocyclic compounds undergo various chemical reactions, leading to a wide range of properties. The synthesis and receptor binding studies by Remy et al. (1983) explore the neuroleptic activities of pyrrolo[2,1-b][3]benzazepine derivatives, demonstrating the potential of these compounds in medicinal chemistry (Remy et al., 1983).
Physical Properties Analysis
The physical properties of heterocyclic compounds, such as luminescence and aggregation-enhanced emission, are critical for their application in materials science. Srivastava et al. (2017) investigate pyridyl substituted benzoates, elucidating their luminescent properties and response to stimuli, which are essential for developing advanced materials (Srivastava et al., 2017).
Chemical Properties Analysis
The chemical properties, including reactivity and binding affinity, define the applicability of heterocyclic compounds in various domains. For example, the antimicrobial activity of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives, as reported by Nural et al. (2018), showcases the therapeutic potential of these compounds (Nural et al., 2018).
Propriétés
IUPAC Name |
1-(1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-2-6-13-11-17-14(16-10-12(13)5-1)9-15-7-3-4-8-15/h1-2,5-6,14H,3-4,7-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBBWDOQNMGGMBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2OCC3=CC=CC=C3CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(5-{(2S)-1-[(2-phenyl-1H-imidazol-1-yl)acetyl]-2-pyrrolidinyl}-1,2,4-oxadiazol-3-yl)pyridine](/img/structure/B5643702.png)

![N-{4-[(2-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B5643716.png)
![1-(4-methyl-2-{[(1-methyl-1H-imidazol-2-yl)(phenyl)methyl]amino}pyrimidin-5-yl)ethanone](/img/structure/B5643724.png)
![3-{5-[(2-pyridin-2-ylpyrimidin-5-yl)methyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl}propanoic acid](/img/structure/B5643725.png)
![2-{[3-cyano-6-phenyl-4-(trifluoromethyl)-2-pyridinyl]thio}acetamide](/img/structure/B5643728.png)
![(3R*,4R*)-1-[(3-chloro-2,6-difluorophenyl)acetyl]-3,4-dimethyl-3-pyrrolidinol](/img/structure/B5643732.png)
![3-{(3R*,4S*)-1-[4-(methylsulfonyl)benzyl]-4-morpholin-4-ylpiperidin-3-yl}propan-1-ol](/img/structure/B5643747.png)
![N-{2-[4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]ethyl}-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5643748.png)
![N-[(2-isopropyl-1,3-thiazol-4-yl)methyl]-N-methyl-2-(1-oxoisoquinolin-2(1H)-yl)acetamide](/img/structure/B5643754.png)
![2-[(4aR*,7aS*)-4-[(1-ethylpiperidin-4-yl)acetyl]-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]ethanol](/img/structure/B5643779.png)
![(3S*,4R*)-4-isopropyl-N,N-dimethyl-1-{4-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]butanoyl}-3-pyrrolidinamine](/img/structure/B5643781.png)
![N-{(3R*,4S*)-1-[(benzyloxy)acetyl]-4-propyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5643789.png)